3-(Methoxymethyl)oxolane-3-carboxylic acid
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Overview
Description
3-(Methoxymethyl)oxolane-3-carboxylic acid is a chemical compound with the molecular formula C7H12O4 and a molecular weight of 160.17 g/mol . It is also known by its IUPAC name, 3-(methoxymethyl)tetrahydrofuran-3-carboxylic acid . This compound is characterized by the presence of a tetrahydrofuran ring substituted with a methoxymethyl group and a carboxylic acid group.
Preparation Methods
The synthesis of 3-(Methoxymethyl)oxolane-3-carboxylic acid typically involves the reaction of tetrahydrofuran derivatives with methoxymethylating agents under controlled conditions . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
3-(Methoxymethyl)oxolane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxolane derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(Methoxymethyl)oxolane-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Methoxymethyl)oxolane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxymethyl group and the carboxylic acid group play crucial roles in its reactivity and interactions with other molecules. These interactions can lead to the formation of stable complexes or the activation of specific biochemical pathways .
Comparison with Similar Compounds
3-(Methoxymethyl)oxolane-3-carboxylic acid can be compared with other similar compounds such as:
3-(Hydroxymethyl)oxolane-3-carboxylic acid: This compound has a hydroxymethyl group instead of a methoxymethyl group, leading to different reactivity and applications.
3-(Ethoxymethyl)oxolane-3-carboxylic acid: The ethoxymethyl group provides different steric and electronic properties compared to the methoxymethyl group.
These comparisons highlight the unique properties and applications of this compound in various fields of research and industry.
Properties
IUPAC Name |
3-(methoxymethyl)oxolane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-10-4-7(6(8)9)2-3-11-5-7/h2-5H2,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQWKMGQWYFBQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCOC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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